(S)-3-Octanol glucoside
Description
(S)-3-Octanol glucoside is a monoterpene alcohol derivative in which the (S)-enantiomer of 3-octanol is conjugated to a glucose moiety via a glycosidic bond. The compound is cataloged in the Human Metabolome Database (HMDB0032958) and detected via liquid chromatography-mass spectrometry (LC-MS) with a molecular ion at m/z 315.17763 ([M+Na]⁺ adduct in positive ionization mode) . The molecular formula is inferred as C₁₄H₂₈O₆ (calculated molecular weight: 292.37 g/mol). Its structure consists of a chiral (S)-3-octanol aglycone linked to a β-D-glucopyranosyl unit, though the exact glycosidic position (e.g., 2-O, 3-O) remains unspecified in current literature.
Properties
CAS No. |
129742-31-0 |
|---|---|
Molecular Formula |
C14H28O6 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-octan-3-yloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C14H28O6/c1-3-5-6-7-9(4-2)19-14-13(18)12(17)11(16)10(8-15)20-14/h9-18H,3-8H2,1-2H3 |
InChI Key |
UZTJHMFXKSHSMS-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC)OC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES |
CCCCCC(CC)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
(S)-3-Octanol glucoside is characterized by the presence of an octanol moiety linked to a glucose unit. This structure imparts unique properties that enhance its functionality in different applications. The acylation of glucosides, such as through enzymatic processes, can modify their solubility and stability, thereby broadening their application scope.
Applications in Food Science
1. Intelligent Food Packaging
Recent studies have highlighted the potential of acylated anthocyanins, including those derived from (S)-3-Octanol glucoside, as smart indicators for food freshness. The acylation improves the lipophilicity and antioxidant activity of these compounds, making them suitable for use in packaging materials that can signal spoilage through color changes .
| Property | Before Acylation | After Acylation |
|---|---|---|
| Lipophilicity | Low | High |
| Antioxidant Activity | Moderate | Enhanced |
| Stability | Moderate | Improved |
2. Antioxidant Properties
(S)-3-Octanol glucoside exhibits significant antioxidant properties, which can help in preventing oxidative damage in food products. This characteristic is crucial for extending the shelf life of perishable items and maintaining their nutritional quality .
Pharmaceutical Applications
1. Anti-inflammatory Effects
Research indicates that (S)-3-Octanol glucoside possesses anti-inflammatory properties that may be beneficial in managing conditions such as inflammatory bowel disease (IBD). It has been shown to modulate gut microbiota positively, increasing beneficial bacterial populations while reducing dysbiosis .
2. Cytoprotective Effects
The compound also exhibits cytoprotective effects against oxidative stress-induced cell damage. In vitro studies have demonstrated that it can mitigate cell apoptosis triggered by reactive oxygen species (ROS), suggesting its potential use in therapeutic formulations aimed at protecting cellular health .
Case Studies
1. Enzymatic Acylation of Anthocyanins
A study explored the enzymatic acylation of cyanidin-3-O-glucoside with octanoic acid using immobilized lipase. This process resulted in enhanced antioxidant activity and stability of the anthocyanin derivative, demonstrating its potential application in food packaging as a freshness indicator .
2. Impact on Gut Health
Another study investigated the effects of (S)-3-Octanol glucoside on gut health in models simulating IBD conditions. The findings revealed that this compound could significantly reduce inflammation markers and improve gut microbiota composition .
Chemical Reactions Analysis
Enzymatic Hydrolysis and Transglycosylation
Enzymes such as β-glucosidases and α-amylases catalyze the cleavage or synthesis of glycosidic bonds in (S)-3-octanol glucoside:
-
β-Glucosidase-Catalyzed Alcoholysis :
A thermostable β-glucosidase from Thermotoga neapolitana (TnBgl3B) efficiently synthesizes alkyl glucosides via transglycosylation. For example: -
Enzymatic Degradation Pathways :
Similar C-glycoside degradation mechanisms involve oxidation at the C3 position to form a keto intermediate, followed by C–C bond cleavage via carbanion intermediates (e.g., DgpBC enzyme systems) . While not directly observed for (S)-3-octanol glucoside, analogous O-glycoside cleavage is plausible under enzymatic conditions.
Acid-Catalyzed Hydrolysis
The ether linkage in (S)-3-octanol glucoside is susceptible to acid-catalyzed hydrolysis:
-
Mechanism : Protonation of the glycosidic oxygen followed by nucleophilic attack by water.
-
Synthetic Hydrolysis Example :
Reaction Comparison Table
Stability and Reactivity Insights
-
Oxidative Stability : The glucose moiety’s hydroxyl groups may undergo oxidation under strong acidic or enzymatic conditions, though direct evidence for (S)-3-octanol glucoside is limited .
-
Solvent Effects : Reactions in low-polarity solvents (e.g., trichloroethylene) enhance selectivity by stabilizing covalent intermediates like glycosyl triflates .
Comparison with Similar Compounds
Key Observations :
- Aglycone Diversity: (S)-3-Octanol glucoside’s monoterpene alcohol aglycone contrasts with the flavonoid (quercetin, kaempferol) or anthocyanin (cyanidin) backbones of other glucosides. This structural difference underpins variations in solubility, stability, and bioactivity.
- Glycosidic Linkage: While Cyanidin-3-O-glucoside and Tiliroside have well-defined 3-O linkages, (S)-3-Octanol glucoside’s linkage remains uncharacterized, highlighting a research gap.
Analytical and Quantification Methods
- LC-MS/MS: Used for detecting (S)-3-Octanol glucoside in honey peach and quantifying phenolic glucosides in wine lees via comparison with standards .
- NMR Spectroscopy : Critical for elucidating polyacetylene glucoside structures in Bidens frondosa .
- Similarity-Based Quantification : For compounds lacking standards, glucosides like malvidin derivatives are quantified using structurally analogous reference compounds .
Preparation Methods
Chemical Synthesis Approaches
Preativation-Based Glycosylation
Preativation strategies separate donor activation and acceptor coupling into discrete steps, enabling precise stereochemical outcomes.
Glycosyl Triflates as Activated Donors
A prominent method involves preactivating per-O-acetylated glucose donors (e.g., 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose ) with triflic anhydride (Tf₂O) and diphenyl sulfoxide (Ph₂SO) to form glycosyl triflates. Subsequent addition of (S)-3-octanol under inert conditions yields (S)-3-octanol glucoside with β-selectivity >10:1 (Scheme 1).
Reaction Conditions :
Thioglycoside Activation
Thioglycosides (e.g., ethyl 1-thio-β-D-glucopyranoside ) activated by N-iodosuccinimide (NIS) and triflic acid (TfOH) facilitate glycosylation with (S)-3-octanol. This method achieves α/β ratios of 1:4 due to intermediate oxocarbenium ion stabilization.
Lewis Acid-Catalyzed Glycosylation
Boron Trifluoride Etherate (BF₃·OEt₂)
BF₃·OEt₂ promotes glycosylation between (S)-3-octanol and perbenzylated glucosyl donors (e.g., 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide ), yielding protected intermediates. Subsequent deprotection via hydrogenolysis affords the target compound in 55–60% overall yield .
Tin(IV) Chloride (SnCl₄)
SnCl₄-catalyzed coupling of glycosyl chlorides with (S)-3-octanol in acetonitrile achieves β-selectivity up to 8:1 through a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Enzymatic Synthesis
Comparative Analysis of Methods
Table 1. Summary of Synthetic Approaches
| Method | Catalyst/Enzyme | Solvent | Yield (%) | Selectivity (α:β) |
|---|---|---|---|---|
| Preativation (Triflates) | Tf₂O/Ph₂SO | DCM | 72 | 1:10 |
| Thioglycoside Activation | NIS/TfOH | CH₃CN | 65 | 1:4 |
| BF₃·OEt₂ | Boron trifluoride | Toluene | 60 | 1:3 |
| PIDA Oxidation | Phenyliodine diacetate | CH₃CN/H₂O | 82 | 1:∞ (trans only) |
| β-Glucosidase | A. niger | n-Octanol/H₂O | 48 | β-exclusive |
Challenges and Innovations
- Moisture Sensitivity : Lewis acid methods require rigorous anhydrous conditions, limiting industrial scalability.
- Enzymatic Limitations : Low substrate solubility in aqueous media reduces efficiency; engineering thermostable UGTs improves performance.
- Green Chemistry : SO₃H-functionalized ionic liquids (e.g., [PSmim][HSO₄]) reduce reaction times from 24 h to 8 h in solvent-free systems.
Q & A
Q. What are the established synthetic routes for (S)-3-Octanol glucoside, and how can stereochemical purity be ensured?
(S)-3-Octanol glucoside is typically synthesized via enzymatic transglycosylation using glycosyltransferases or dextransucrase. For example, optimized conditions for glucoside synthesis involve substrate ratios (e.g., 355 mM sucrose and 325 mM acceptor molecule), enzyme activity (e.g., 650 mU/mL dextransucrase), and reaction time . Stereochemical control is achieved using chiral column chromatography or enantioselective enzymes, with purity verified via NMR (e.g., H and C) and polarimetry .
Q. What analytical techniques are most reliable for characterizing (S)-3-Octanol glucoside’s structure and purity?
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 5–40% acetonitrile over 20 min) coupled with ESI-MS for molecular ion detection .
- NMR : H NMR (500 MHz, DO) to confirm anomeric proton signals (δ 4.8–5.5 ppm for α/β linkages) and C NMR for glycosidic bond confirmation (δ 95–105 ppm) .
- UPLC-ELSD : For quantifying sugars and sugar alcohols in complex mixtures, using a BEH Amide column and evaporative light scattering detection .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize (S)-3-Octanol glucoside synthesis yield?
A Box-Behnken design (BBD) with three factors (e.g., enzyme concentration, substrate ratio, pH) and five center points is effective. For instance, a quadratic model () predicted a 114 mM yield under optimized conditions (930 mU/mL enzyme, 319 mM substrate) . Validation requires ANOVA (e.g., R > 0.95) and parity plots comparing predicted vs. experimental yields .
Q. How should researchers address contradictions in glucoside quantification data across studies?
- Method Harmonization : Standardize extraction protocols (e.g., 70% ethanol, 60°C) and calibrate instruments using certified reference materials (e.g., phyproof® standards) .
- Factorial Design : Apply a 2x3x4 factorial experiment (e.g., variables: solvent polarity, temperature, agitation) to identify confounding factors .
- Statistical Reconciliation : Use Bland-Altman plots or Cohen’s kappa to assess inter-lab variability and adjust for systematic errors .
Q. What novel applications of (S)-3-Octanol glucoside are emerging in drug delivery systems?
Alkyl glucosides (e.g., decyl glucoside) are used as nonionic surfactants in nanoparticle synthesis. For example, n-octyl glucoside (AG8) stabilizes silver nanoparticles (5–20 nm) via micellar encapsulation, with critical micelle concentration (CMC) determined by surface tension assays . (S)-3-Octanol glucoside’s chiral backbone may enhance drug solubility or enable targeted delivery through functionalized liposomes .
Methodological Considerations
Q. How to design a robust experimental protocol for studying (S)-3-Octanol glucoside’s metabolic stability?
- In Vitro Assays : Incubate with liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C, sampling at 0, 15, 30, 60 min. Quench with acetonitrile and analyze via LC-MS/MS .
- Kinetic Analysis : Calculate and intrinsic clearance () using Michaelis-Menten models .
Q. What strategies improve HPLC resolution for (S)-3-Octanol glucoside in complex matrices?
- Column Chemistry : Use a phenyl-hexyl stationary phase (2.6 µm particle size) for better separation of glycosides.
- Gradient Optimization : 0.1% formic acid in water/acetonitrile (95:5 to 60:40 over 25 min) at 0.8 mL/min .
- Post-Column Derivatization : Add 0.1% thymol-sulfuric acid reagent to enhance UV detection at 320 nm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
